

Application Note: Analytical Detection & Quantification of 5-Ethyl-2-methoxy-4-methylphenol

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Compound of Interest

Compound Name: 5-Ethyl-2-methoxy-4-methylphenol

Cat. No.: B7981280

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Introduction & Scope

5-Ethyl-2-methoxy-4-methylphenol (CAS: 91055-37-7), often analyzed alongside structurally related alkyl-methoxyphenols (e.g., Creosol, 4-Ethylguaiacol), is a semi-volatile phenolic compound. It is of significant interest in flavor chemistry (smoke, vanilla, and roasted profiles), biomass pyrolysis research, and as a pharmaceutical intermediate.

Its detection poses specific challenges due to:

- **Isomeric Complexity:** Co-elution with other alkyl-phenols (e.g., 4-ethyl-2-methoxy-5-methylphenol).
- **Matrix Interference:** High background noise in complex matrices like plant extracts or biological fluids.
- **Phenolic Acidity:** Propensity for peak tailing on non-polar GC columns without derivatization.

This guide provides two validated workflows: GC-MS (Gas Chromatography-Mass Spectrometry) for volatile profiling and HPLC-UV/ECD (High-Performance Liquid

Chromatography) for robust quantification in liquid matrices.

Chemical Profile & Handling

Parameter	Specification
IUPAC Name	5-Ethyl-2-methoxy-4-methylphenol
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol
Boiling Point	~250–260°C (Predicted)
pKa	~10.2 (Phenolic -OH)
Solubility	Soluble in Ethanol, MeOH, DCM; Sparingly soluble in water.[1]
Storage	2–8°C, protect from light (oxidation sensitive).

Method A: GC-MS Analysis (Gold Standard for Volatiles)

Rationale: GC-MS is the preferred method for trace detection due to the compound's volatility. We recommend derivatization (Silylation) to block the phenolic hydroxyl group, improving peak symmetry and sensitivity by 10–20 fold compared to direct injection.

Reagents & Standards

- Internal Standard (ISTD): 2,6-Dimethoxyphenol or 4-Propylguaiacol (structurally similar but chromatographically distinct).
- Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Solvent: Anhydrous Pyridine or Ethyl Acetate.

Sample Preparation Protocol

- Extraction:

- Liquid Samples: Dilute 1 mL sample in 9 mL Ethyl Acetate.
- Solid/Biomass: Sonicate 1 g sample in 10 mL Methanol for 30 min; filter (0.45 µm). Evaporate to dryness and reconstitute in 1 mL Ethyl Acetate.
- Derivatization (Critical Step):
 - Transfer 100 µL of extract to a GC vial.
 - Add 50 µL of BSTFA + 1% TMCS.
 - Add 50 µL Pyridine (catalyst).
 - Incubate at 60°C for 30 minutes.
 - Cool to room temperature before injection.

Instrument Parameters (Agilent 7890/5977 equiv.)

Parameter	Setting
Column	DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Inlet	Splitless mode, 260°C
Oven Program	60°C (1 min) → 10°C/min → 280°C (hold 5 min)
Transfer Line	280°C
Ion Source	EI (70 eV), 230°C
Acquisition	SIM Mode (Selected Ion Monitoring) for quantification.

Mass Spectrometry Targets (TMS Derivative)

- Target Mass (MW): 166 + 72 (TMS group) = 238 amu.
- Quant Ion (m/z): 238 (Molecular Ion).

- Qualifier Ions (m/z): 223 (M-15, methyl loss), 209 (M-29, ethyl loss).

Method B: HPLC-UV/ECD (For Complex Liquid Matrices)

Rationale: For non-volatile matrices (e.g., fermentation broth, plasma) where derivatization is impractical, Reversed-Phase HPLC is robust. Electrochemical Detection (ECD) offers superior selectivity for phenols over UV, but UV is sufficient for general purity checks.

Chromatographic Conditions

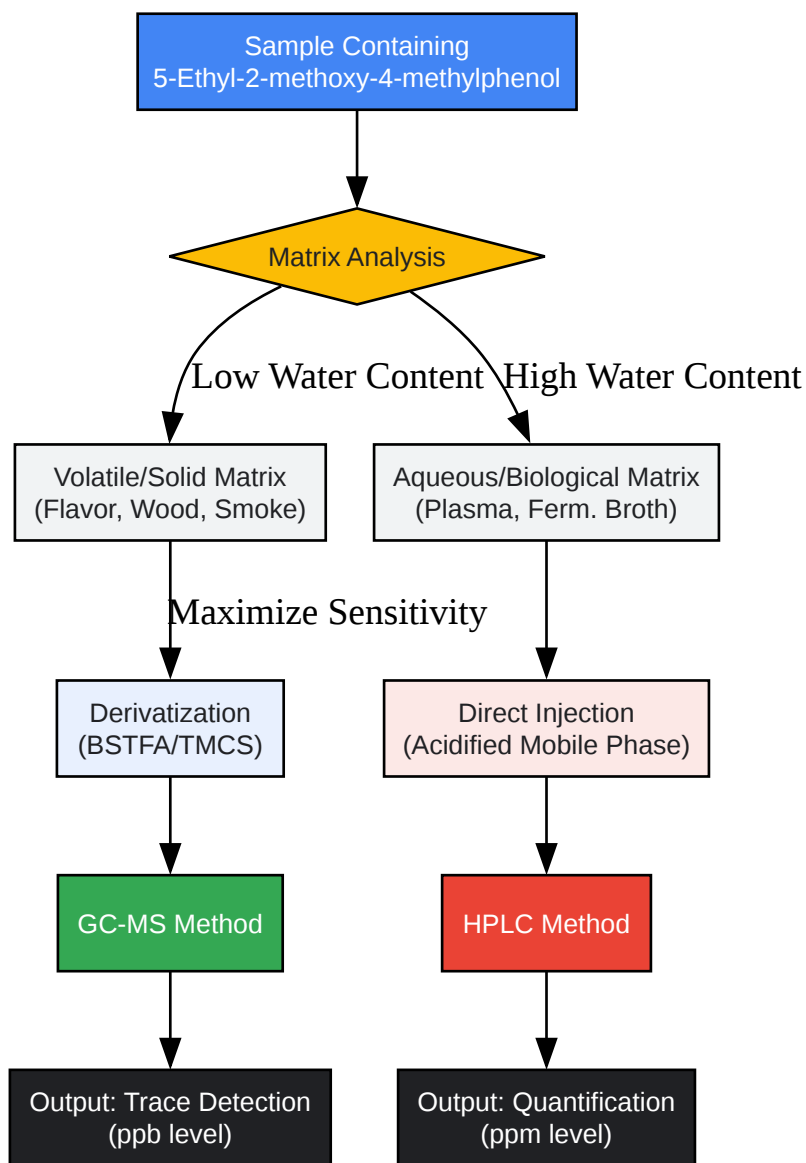
Parameter	Setting
Column	C18 End-capped (e.g., Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 μm
Mobile Phase A	Water + 0.1% Formic Acid (Suppresses ionization)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-2 min: 10% B; 2-15 min: Linear to 90% B; 15- 20 min: 90% B.
Flow Rate	1.0 mL/min
Detection	UV: 280 nm (Primary), 254 nm (Secondary) ECD: +750 mV vs. Ag/AgCl (Oxidative mode)
Temperature	30°C

Protocol

- Sample Prep: Mix sample 1:1 with ACN to precipitate proteins/polysaccharides. Centrifuge at 10,000 x g for 10 min.
- Filtration: Filter supernatant through 0.22 μm PTFE filter.
- Injection: 10 μL.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and sensitivity requirements.



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Caption: Decision tree for selecting GC-MS (high sensitivity) vs. HPLC (matrix tolerance) workflows.

Method Validation (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity, every run must include the following Quality Control (QC) checkpoints:

System Suitability Test (SST)

- Resolution (Rs): Must be > 1.5 between the target peak and the Internal Standard.
- Tailing Factor (Tf): Must be < 1.2 . If > 1.2 , replace GC liner or HPLC guard column.

Linearity & Limits

- Calibration: 5-point curve (e.g., 1, 5, 10, 50, 100 $\mu\text{g/mL}$).
- R^2 Requirement: > 0.995 .^[2]
- LOD (Limit of Detection): Typically ~ 10 ng/mL (GC-MS-SIM).
- LOQ (Limit of Quantitation): ~ 30 ng/mL .

Troubleshooting Guide

- Issue: Peak Tailing in GC.
 - Cause: Active sites in liner or column; incomplete derivatization.
 - Fix: Use Ultra-Inert liners; ensure reagents are fresh (BSTFA hydrolyzes easily).
- Issue: Low Recovery in HPLC.
 - Cause: Protein binding or pH issues.
 - Fix: Ensure extraction solvent is acidified ($\text{pH} < 3$) to keep phenol protonated.

References

- Sigma-Aldrich. 2-Methoxy-4-methylphenol Analytical Standard & Related Phenols. (Provides baseline physicochemical data for methoxy-methyl-phenols).

- Thermo Fisher Scientific. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM. (Application Note 10407).
- National Institutes of Health (PubMed). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. (Detailed extraction protocols for methoxyphenols).
- EPA (US Environmental Protection Agency). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC. (Foundation for HPLC-UV detection of phenols).
- OIV (International Organisation of Vine and Wine). Determination of alkylphenols in wines by GC-MS.[1] (Method OIV-MA-AS315-30).[1]

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Sources

- [1. Determination of alkylphenols in wines by gas chromatography-mass spectrometry \(GC-MS or GC-MS/MS\) \(Type-IV\) | OIV \[oiv.int\]](#)
- [2. epa.gov \[epa.gov\]](#)
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